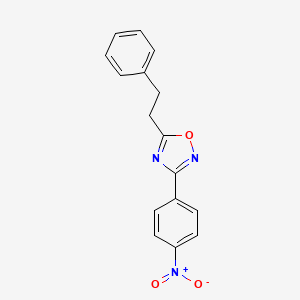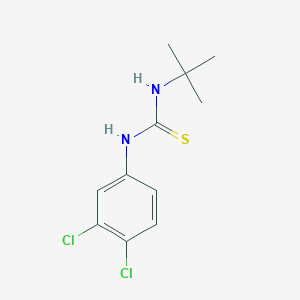
5-bromo-N-(4-hydroxyphenyl)-2-furamide
Vue d'ensemble
Description
5-bromo-N-(4-hydroxyphenyl)-2-furamide, also known as BHFF, is a chemical compound that has been studied for its potential use as a pharmacological tool in scientific research. BHFF is a furan-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
5-bromo-N-(4-hydroxyphenyl)-2-furamide has been shown to inhibit the TRPV1 receptor through a non-competitive mechanism. This means that 5-bromo-N-(4-hydroxyphenyl)-2-furamide does not bind directly to the receptor site, but instead alters the activity of the receptor through an indirect mechanism. The exact mechanism by which 5-bromo-N-(4-hydroxyphenyl)-2-furamide inhibits the TRPV1 receptor is not yet fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-(4-hydroxyphenyl)-2-furamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the reduction of inflammatory cytokine production, and the induction of apoptosis in cancer cells. These effects make 5-bromo-N-(4-hydroxyphenyl)-2-furamide a promising candidate for further study in a variety of disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-(4-hydroxyphenyl)-2-furamide is its relatively simple synthesis method, which makes it easily accessible for use in laboratory experiments. However, one limitation of 5-bromo-N-(4-hydroxyphenyl)-2-furamide is its relatively low potency, which may make it less effective than other TRPV1 inhibitors in certain applications.
Orientations Futures
There are several future directions for research on 5-bromo-N-(4-hydroxyphenyl)-2-furamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-(4-hydroxyphenyl)-2-furamide and its potential interactions with other cellular signaling pathways.
Méthodes De Synthèse
5-bromo-N-(4-hydroxyphenyl)-2-furamide can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One common method for synthesizing 5-bromo-N-(4-hydroxyphenyl)-2-furamide involves the reaction of 5-bromo-2-furancarboxylic acid with 4-hydroxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
5-bromo-N-(4-hydroxyphenyl)-2-furamide has been studied for its potential use as a pharmacological tool in scientific research. One area of interest is its potential use as a modulator of the TRPV1 receptor, which is involved in pain sensation and inflammation. 5-bromo-N-(4-hydroxyphenyl)-2-furamide has been shown to have an inhibitory effect on the TRPV1 receptor, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-10-6-5-9(16-10)11(15)13-7-1-3-8(14)4-2-7/h1-6,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQMZIYMGBGMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249255 | |
| Record name | 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67103-68-8 | |
| Record name | 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67103-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)








![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)